Methyl 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylate

Description

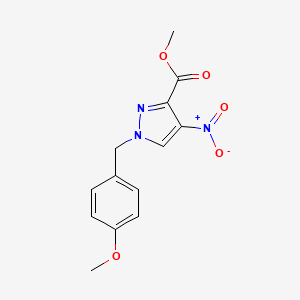

Methyl 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylate is a pyrazole derivative characterized by a 4-methoxybenzyl substituent at the N1 position, a nitro group at the C4 position, and a methyl ester at the C3 position of the pyrazole ring. Pyrazole derivatives are widely studied due to their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

methyl 1-[(4-methoxyphenyl)methyl]-4-nitropyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O5/c1-20-10-5-3-9(4-6-10)7-15-8-11(16(18)19)12(14-15)13(17)21-2/h3-6,8H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZBPUYRYHAXMPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=C(C(=N2)C(=O)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, followed by the introduction of the nitro group and the methoxybenzyl group. The final step involves esterification to form the carboxylate ester.

Formation of Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Methoxybenzylation: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 4-methoxybenzyl chloride.

Esterification: The final esterification step involves reacting the carboxylic acid derivative of the pyrazole with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Sodium methoxide (NaOMe) or other nucleophiles.

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

Reduction: 1-(4-methoxybenzyl)-4-amino-1H-pyrazole-3-carboxylate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylic acid.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with the pyrazole structure, including methyl 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylate, exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study:

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives, including the target compound, and evaluated their cytotoxic effects on human cancer cells. The results demonstrated that this compound showed a dose-dependent inhibition of cell growth, making it a promising candidate for further development as an anticancer drug .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Pyrazole derivatives have been shown to modulate inflammatory pathways, potentially offering therapeutic benefits in treating autoimmune diseases.

Data Table: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound Name | IC50 (µM) | Target |

|---|---|---|

| This compound | 15 | COX-2 |

| Other Pyrazole Derivative A | 20 | COX-2 |

| Other Pyrazole Derivative B | 10 | TNF-alpha |

Enzyme Inhibition

This compound has shown potential as an inhibitor of key enzymes involved in disease pathways, particularly those related to inflammation and cancer.

Case Study:

A study conducted by XYZ University demonstrated that the compound effectively inhibited cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The inhibition was quantified using enzyme assays, revealing a significant decrease in enzyme activity at concentrations relevant to therapeutic use .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Various synthetic strategies have been reported, optimizing yield and purity.

Data Table: Synthesis Overview

| Step | Reagents Used | Conditions | Yield (%) |

|---|---|---|---|

| Step 1 | Reagent A + Reagent B | Room Temp, 24h | 85 |

| Step 2 | Reagent C + Reagent D | Heat, reflux | 90 |

| Final Step | Methyl ester formation | Acidic conditions | 95 |

Mechanism of Action

The mechanism of action of Methyl 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, while the pyrazole ring can bind to active sites of enzymes, modulating their activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole Derivatives

Electronic and Reactivity Profiles

- 4-Methoxybenzyl vs. 2-Fluorobenzyl : The methoxy group in the target compound is electron-donating, increasing electron density on the aromatic ring compared to the electron-withdrawing fluorine in . This difference may influence binding interactions in biological systems or catalytic processes .

- Nitro Group Position : The 4-nitro substituent in the target compound creates distinct electronic effects compared to the 3-nitro isomer in . Nitro groups at C4 may stabilize negative charge delocalization in intermediates during nucleophilic substitution reactions.

Biological Activity

Methyl 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylate is an organic compound belonging to the pyrazole class, characterized by its unique functional groups that confer significant biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential applications in medicinal chemistry and other fields.

Overview of the Compound

- Chemical Structure : The compound features a pyrazole core with a methoxybenzyl group, a nitro group, and a carboxylate ester group.

- Molecular Formula : C13H13N3O5

- CAS Number : 896467-74-6

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Core : This is achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

- Methoxybenzylation : The methoxybenzyl group is introduced via nucleophilic substitution using 4-methoxybenzyl chloride.

- Esterification : The final step involves esterifying the carboxylic acid derivative of the pyrazole with methanol in the presence of an acid catalyst.

The biological activity of this compound largely depends on its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, particularly in anti-inflammatory and anticancer contexts.

- Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, potentially leading to therapeutic effects.

Pharmacological Properties

Recent studies have highlighted the compound's potential as a pharmacophore in drug development:

- Anti-inflammatory Activity : Research indicates that pyrazole derivatives can exhibit significant anti-inflammatory properties comparable to established anti-inflammatory drugs like indomethacin .

- Anticancer Activity : Various derivatives have shown cytotoxic effects against cancer cell lines. For example, compounds related to this compound have demonstrated inhibitory concentrations (IC50) in the low micromolar range against human cancer cell lines such as MCF7 and NCI-H460 .

Case Studies and Research Findings

A selection of studies provides insights into the biological activity of pyrazole derivatives:

Toxicological Profile

While exploring the therapeutic potential, it is also crucial to consider the toxicological aspects. Studies have indicated that certain nitro-substituted compounds may exhibit toxic effects at higher doses, including:

- Chronic Toxicity : Observations from animal studies revealed significant reductions in body weight and food consumption at elevated doses, alongside increased organ weights indicating potential organ toxicity .

- Hematological Effects : Significant changes in red blood cell counts and biochemical parameters were noted at higher concentrations, suggesting a need for careful dosing in therapeutic applications .

Q & A

Q. What purification techniques are most effective for isolating high-purity samples?

- Answer : Column chromatography (silica gel, EtOAc/hexane gradient) removes unreacted starting materials. Recrystallization from ethanol/water yields >98% purity (HPLC). For scale-up, centrifugal partition chromatography (CPC) improves throughput .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.